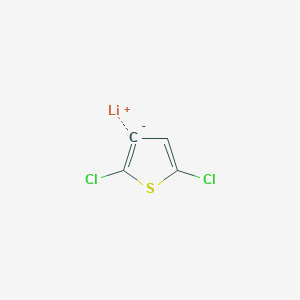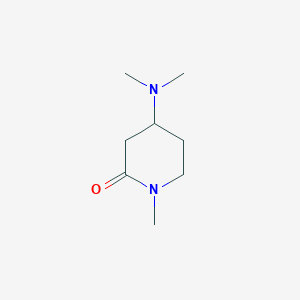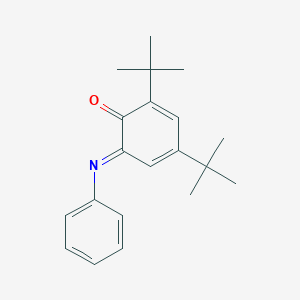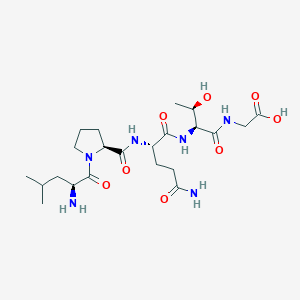
lithium;2,5-dichloro-3H-thiophen-3-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;2,5-dichloro-3H-thiophen-3-ide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic electronics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2,5-dichloro-3H-thiophen-3-ide typically involves the lithiation of 2,5-dichlorothiophene. This process can be carried out using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (around -78°C to 0°C). The reaction proceeds through the formation of a lithiated intermediate, which can then be quenched with various electrophiles to yield the desired product .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale lithiation reactions. These reactions are typically conducted in specialized reactors that can maintain the low temperatures required for the lithiation process. The use of continuous flow reactors has also been explored to improve the efficiency and scalability of these reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;2,5-dichloro-3H-thiophen-3-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiol derivatives.
Substitution: The lithiated intermediate can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and carbonyl compounds are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives .
Wissenschaftliche Forschungsanwendungen
Lithium;2,5-dichloro-3H-thiophen-3-ide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Wirkmechanismus
The mechanism of action of lithium;2,5-dichloro-3H-thiophen-3-ide involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophiles. In biological systems, thiophene derivatives can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dichlorothiophene: The parent compound from which lithium;2,5-dichloro-3H-thiophen-3-ide is derived.
Thiophene: The basic heterocyclic structure that forms the core of this compound.
Other Substituted Thiophenes: Compounds such as 2,5-dibromo-3-hexylthiophene and 2,5-dimethylthiophene.
Uniqueness
This compound is unique due to the presence of both lithium and chlorine substituents on the thiophene ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable for specific synthetic and research applications .
Eigenschaften
CAS-Nummer |
143034-26-8 |
|---|---|
Molekularformel |
C4HCl2LiS |
Molekulargewicht |
159.0 g/mol |
IUPAC-Name |
lithium;2,5-dichloro-3H-thiophen-3-ide |
InChI |
InChI=1S/C4HCl2S.Li/c5-3-1-2-4(6)7-3;/h1H;/q-1;+1 |
InChI-Schlüssel |
FSISKHVLUKUFOX-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C1=C(SC(=[C-]1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(3,5-dinitrophenyl)-](/img/structure/B15161914.png)


![5-Bromo-2-[2-(bromomethyl)prop-2-en-1-yl]-4-chlorobenzonitrile](/img/structure/B15161925.png)


![1-[(Prop-1-en-1-yl)oxy]decane](/img/structure/B15161951.png)



![3-Hydroxy-4-methyl-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15161981.png)


